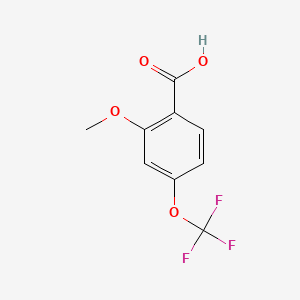

2-methoxy-4-(trifluoromethoxy)benzoic Acid

Vue d'ensemble

Description

2-Methoxy-4-(trifluoromethoxy)benzoic Acid is a chemical compound with the molecular formula C9H7F3O4 . It has a molecular weight of 236.15 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) . The SMILES representation is COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 236.15 . The compound’s molecular formula is C9H7F3O4 .Applications De Recherche Scientifique

1. Photoluminescence in Lanthanide Coordination Compounds

Research involving derivatives of benzoic acid, including 2-methoxy-4-(trifluoromethoxy)benzoic acid, has shown their utility in influencing the photophysical properties of lanthanide coordination compounds. These compounds, when used as ligands, can alter the electron density and consequently impact the photoluminescence of the complexes (Sivakumar et al., 2010).

2. Directed Lithiation and Functionalization

The directed lithiation of benzoic acids, including variants like this compound, has been explored. This method is important for the ortho-functionalization of benzoic acid derivatives, enabling the synthesis of complex organic compounds with specific structural arrangements (Bennetau et al., 1995).

3. Electrophilic Substitution in Benzoic Acids

Studies have investigated the behavior of the trifluoromethoxy group in benzoic acid derivatives, like this compound. This group has been noted for its long-range electron-withdrawing effects, influencing the reactivity of arylmetal compounds in electrophilic substitution reactions (Castagnetti & Schlosser, 2002).

4. Deprotonation and Synthesis of Benzoic Acids

The potassium salt of benzoic acids, including derivatives like this compound, has been studied for selective deprotonation. This process is crucial in the synthesis of complex benzoic acid derivatives (Sinha, Mandal, & Chandrasekaran, 2000).

5. Applications in Doping of Polyaniline

Research into doping polyaniline with benzoic acid derivatives, including 2-methoxy variants, has shown potential applications in enhancing the properties of conductive polymers. This can lead to improvements in the conductivity and thermal stability of these polymers (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety data sheet for 2-methoxy-4-(trifluoromethoxy)benzoic Acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSXIWDPTFEOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848947-91-1 | |

| Record name | 2-Methoxy-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)

![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)